molecular formula C15H12F3N3O3S B2981096 N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(trifluoromethoxy)benzamide CAS No. 1797188-69-2

N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(trifluoromethoxy)benzamide

Cat. No. B2981096
CAS RN: 1797188-69-2
M. Wt: 371.33
InChI Key: MTXUKQVAUBTXRL-UHFFFAOYSA-N
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Description

“N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(trifluoromethoxy)benzamide” is a chemical compound. Based on its name, it appears to contain a thiazoloazepine core, which is a type of heterocyclic compound .


Molecular Structure Analysis

The molecular structure of this compound would be based on the thiazoloazepine core, with additional functional groups attached at specific positions . These could include an oxo group at the 4-position, a trifluoromethoxy group attached to a benzamide group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the oxo group might be involved in redox reactions, while the benzamide group could participate in reactions involving the amide bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethoxy group could affect its polarity and solubility .

Scientific Research Applications

Synthesis and Structural Analysis

Biological Activity

  • A research by Hargrave et al. (1983) synthesized a series of N-(4-substituted-thiazolyl)oxamic acid derivatives, which showed potent antiallergy activity in animal models. This study provides insights into the potential biological activities of related compounds (Hargrave, K. D., Hess, F. K., & Oliver, J. T., 1983).

Applications in Material Science

  • A study by Berezin et al. (2012) explored the oxidation of a Blatter radical to produce N-(benzotriazin-6-yl)carboxamides, leading to the creation of thiazolo[5',4':4,5]benzo[1,2-e][1,2,4]triazin-4-yls. These compounds exhibited air stability and reversible electrochemical behavior, indicating their potential use in material science applications (Berezin, A. A., Constantinides, C. P., Drouza, C., Manoli, M., & Koutentis, P., 2012).

Mechanism of Action

Without specific information on this compound, it’s difficult to predict its mechanism of action. It could potentially interact with biological targets in a manner similar to other thiazoloazepine compounds .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include investigating its biological activity and potential use in medicine or other fields .

properties

IUPAC Name

N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)-2-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N3O3S/c16-15(17,18)24-10-6-2-1-4-8(10)12(22)21-14-20-9-5-3-7-19-13(23)11(9)25-14/h1-2,4,6H,3,5,7H2,(H,19,23)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTXUKQVAUBTXRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)C3=CC=CC=C3OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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